

Pharmacological Profile of MS-245: An In-Depth Technical Guide

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Compound of Interest

Compound Name: MS-245

Cat. No.: B1676853

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Introduction

MS-245, identified as a potent and selective serotonin 6 (5-HT₆) receptor antagonist, has garnered interest within the scientific community for its potential therapeutic applications, particularly in the modulation of cognitive processes and its interactions with other neurotransmitter systems. This technical guide provides a comprehensive overview of the pharmacological profile of **MS-245**, consolidating available data on its binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation.

Core Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological properties of **MS-245**.

Table 1: Receptor Binding Affinity

Receptor	Radioligand	Tissue/Cell Line	K _i (nM)	Reference
Human 5-HT ₆	[³ H]-LSD	HEK293 cells	2	[Citing a study by Glennon et al.]

Note: The binding affinity (K_i) is a measure of the drug's affinity for the receptor. A lower K_i value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency

Assay Type	Agonist	Cell Line	pK_e	Reference
cAMP Functional Assay	Serotonin	HEK293 cells	8.37	[Secondary source, compound referred to as "Antagonist 3"]

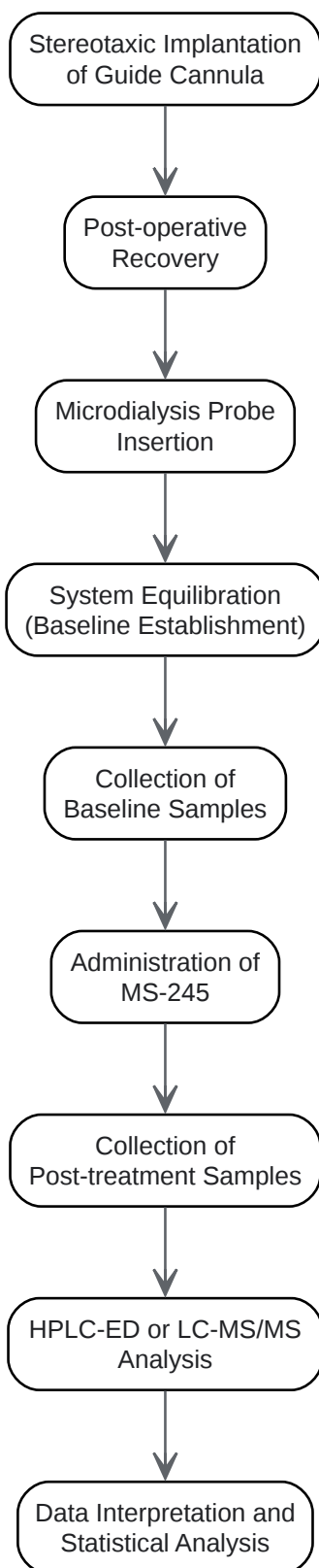
Note: The pK_e value is the negative logarithm of the equilibrium dissociation constant of the antagonist. A higher pK_e value indicates greater antagonist potency. Further primary source verification is recommended to definitively attribute this value to **MS-245**.

Mechanism of Action and Signaling Pathways

MS-245 acts as an antagonist at the 5-HT₆ receptor. The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Blockade of this receptor by **MS-245** is expected to inhibit the constitutive and serotonin-induced activation of adenylyl cyclase, thereby reducing the intracellular accumulation of cyclic adenosine monophosphate (cAMP). This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).

Blockade of 5-HT₆ receptors by antagonists has been shown to enhance cholinergic and dopaminergic neurotransmission, which is believed to underlie the pro-cognitive effects observed with this class of compounds[1][2].

Signaling Pathway of 5-HT₆ Receptor Antagonism by MS-245



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References

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- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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